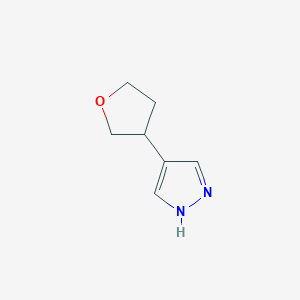

4-(oxolan-3-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-3-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-5-6(1)7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNNMRHNQFZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data & Characterization Guide: 4-(Oxolan-3-yl)-1H-pyrazole

[1]

CAS Registry Number: 2097937-75-0 Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol IUPAC Name: 3-(1H-pyrazol-4-yl)tetrahydrofuran[1]

Part 1: Executive Technical Summary[1]

In medicinal chemistry, 4-(oxolan-3-yl)-1H-pyrazole serves as a critical bioisostere and scaffold, particularly in the synthesis of JAK inhibitors and kinase-targeting small molecules.[1] The structural integrity of this compound relies on the attachment of the tetrahydrofuran (THF) ring to the C4 position of the pyrazole ring.[1]

The Analytical Challenge: Synthetic routes often yield mixtures of the C-linked product (target) and N-linked impurities (e.g., 1-(oxolan-3-yl)-1H-pyrazole).[1] Distinguishing these requires precise interpretation of NMR coupling patterns and chemical shifts, specifically the deshielding effect of the nitrogen atom on the THF ring.[1]

Part 2: Structural Analysis & Isomer Differentiation[1]

The following logic gate diagram illustrates the decision-making process for confirming the correct regioisomer using 1H NMR data.

Figure 1: NMR decision tree for distinguishing the target C-linked pyrazole from N-linked impurities.

Part 3: Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and observing labile NH protons).[1]

1H NMR (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| NH | 12.5 - 12.9 | br s | 1H | Labile Proton: Highly dependent on concentration and water content.[1] Often invisible in CDCl₃.[1] |

| Py-H3/H5 | 7.45 - 7.65 | br s | 2H | Diagnostic: In the 4-substituted isomer, these protons are chemically equivalent due to rapid annular tautomerism.[1] |

| THF-H2 | 3.85 - 3.95 | t / m | 1H | Ether proton (α to Oxygen), diastereotopic.[1] |

| THF-H5 | 3.70 - 3.80 | q / m | 1H | Ether proton (α to Oxygen).[1] |

| THF-H2' | 3.60 - 3.70 | m | 1H | Second proton on C2.[1] |

| THF-H5' | 3.45 - 3.55 | m | 1H | Second proton on C5.[1] |

| THF-H3 | 3.20 - 3.40 | m | 1H | Key Signal: The methine proton at the point of attachment.[1] Significantly upfield compared to N-linked isomers (~5.0 ppm).[1] |

| THF-H4 | 2.15 - 2.25 | m | 1H | β-proton, part of the CH₂ linker.[1] |

| THF-H4' | 1.80 - 1.95 | m | 1H | β-proton.[1] |

13C NMR (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 132.0 - 134.0 | CH (Ar) | Py-C3/C5 : Broadened due to tautomerism.[1] |

| 120.5 | Cq (Ar) | Py-C4 : The point of substitution.[1] |

| 73.5 | CH₂ | THF-C5 : Ether carbon.[1] |

| 67.8 | CH₂ | THF-C2 : Ether carbon.[1] |

| 35.2 | CH | THF-C3 : Methine carbon attached to pyrazole.[1] |

| 32.1 | CH₂ | THF-C4 : Methylene carbon.[1] |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

-

3150 - 3250 cm⁻¹ (Broad, Medium):

(N-H) stretch.[1] Presence confirms the 1H-pyrazole (unsubstituted nitrogen).[1] -

2850 - 2950 cm⁻¹ (Multiple, Weak):

(C-H) aliphatic stretches (THF ring).[1] -

1585 cm⁻¹ (Sharp, Medium):

(C=N) pyrazole ring breathing mode.[1] -

1065 cm⁻¹ (Strong):

(C-O-C) symmetric ether stretch, characteristic of the oxolane (THF) ring.[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.[1]

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Resolution

The rapid tautomerism of 4-substituted pyrazoles can cause peak broadening, making integration difficult.[1]

-

Solvent Choice: Use DMSO-d₆ rather than CDCl₃.[1] DMSO forms hydrogen bonds with the NH, slowing the proton exchange and sharpening the C3/C5 signals.[1]

-

Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

-

Temperature: If signals remain broad, run the experiment at 300 K (27°C) or cool to 273 K (0°C) to freeze the tautomeric equilibrium, or heat to 350 K to average it completely.

Protocol B: GC-MS Derivatization (Optional)

Direct GC-MS of free pyrazoles can result in poor peak shape due to NH acidity.[1]

References

-

ChemicalBook. (2024).[1] 4-(Oxolan-3-yl)-1H-pyrazole CAS 2097937-75-0 Data. Link

-

National Institutes of Health (NIH) PubChem. (2024).[1] Compound Summary: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Analogous Structural Data). Link[1]

-

ChemSrc. (2024).[1] tert-butyl 4-(oxolan-3-yl)-1H-pyrazole-1-carboxylate (Precursor Characterization). Link

-

Babu, G., et al. (2018).[1] Regioselective synthesis of pyrazole derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for N vs C isomer shifts).

Physicochemical Profiling of Substituted Pyrazoles: A Guide for Lead Optimization

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbusters ranging from Celecoxib (COX-2 inhibition) to Sildenafil (PDE5 inhibition).[1] Its utility stems from its unique physicochemical duality: it acts simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA), possesses tunable aromaticity, and exhibits distinct tautomeric states that drive protein-ligand recognition.[1]

This guide moves beyond basic textbook definitions to provide an actionable framework for modulating the physicochemical properties of substituted pyrazoles. We focus on the causality between substitution patterns and the critical "Three P's": P rototropy (Tautomerism), p Ka (Ionization), and P artitioning (Lipophilicity).[1]

The Pyrazole Pharmacophore: Tautomerism as a Design Feature[2]

Unlike pyrrole or pyridine, N-unsubstituted pyrazoles exist in a dynamic annular tautomeric equilibrium.[1] This is not merely a structural curiosity; it is a determinant of ligand binding affinity. A drug designed to bind in the 1H-form may face an energetic penalty if the solution equilibrium heavily favors the 2H-form.

The Tautomeric Equilibrium

In 3(5)-substituted pyrazoles, the proton shuttles between N1 and N2.[1] This equilibrium (

-

Electronic Effect: Electron-withdrawing groups (EWGs) at position 3 generally favor the 3-substituted tautomer (where the proton is on the adjacent nitrogen) to minimize dipole repulsion, though this is solvent-dependent.[1]

-

Solvent Effect: In polar solvents (DMSO, Water), the tautomer with the higher dipole moment is stabilized.[1]

Visualization: Ionization and Tautomeric Pathways

The following diagram illustrates the relationship between the neutral tautomers and their ionized forms (cation/anion).

Figure 1: The amphoteric nature of pyrazoles.[1] Note that N-substitution (e.g., N-Methyl) locks the structure, eliminating the central tautomeric equilibrium.[1]

Electronic Tuning: Modulating pKa and Basicity

Pyrazoles are amphoteric.[1] The pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1-H) is acidic.[1]

The "Hammett" Control Knobs

Modifying the pKa is essential for optimizing solubility and membrane permeability. The basicity of the pyrazole ring is highly sensitive to substituents at positions 3, 4, and 5.

| Substituent Type | Example (R) | Electronic Effect | Impact on Basicity (pKa of Conj. Acid) | Impact on Acidity (pKa of N-H) |

| Strong EDG | -NH₂, -OMe | +R (Resonance donation) | Increases (More Basic) | Decreases (Less Acidic) |

| Weak EDG | -CH₃, -Ethyl | +I (Inductive donation) | Slight Increase (~2.5 → 3.[1]0) | Slight Decrease |

| Halogen | -Cl, -Br | -I (Inductive withdrawal) | Decrease (~2.5 → 0.[1]5) | Increase |

| Strong EWG | -NO₂, -CF₃ | -R / -I | Drastic Decrease (Non-basic) | Increases (More Acidic, pKa < 10) |

Key Insight: Introducing an electron-withdrawing group (EWG) like -CF₃ at the C3 position not only lowers the basicity (preventing protonation at physiological pH) but also significantly increases the acidity of the N-H, potentially allowing the formation of a pyrazolate anion at physiological pH if the EWG is strong enough.[1]

Lipophilicity and Solubility Profiles[2][3][4]

The pyrazole ring is inherently less lipophilic than benzene (ClogP Pyrazole ≈ 0.24 vs. Benzene ≈ 2.14).[1][2] This makes it an excellent scaffold for lowering the LogP of a lead compound without sacrificing aromatic interactions.

Strategies for LogP Modulation

-

N-Alkylation: Capping the N-H removes the Hydrogen Bond Donor (HBD).[1] This often increases permeability (Papp) but may lower solubility if the crystal lattice energy remains high.[1]

-

Halogenation: Adding -Cl or -Br at C4 is a classic tactic to fill hydrophobic pockets in protein targets (e.g., Alcohol Dehydrogenase inhibitors).[1] This increases LogP by ~0.7–1.0 units.[1]

-

Bioisosterism: Replacing a phenyl ring with a 1-methyl-pyrazole often improves metabolic stability (reducing CYP oxidation) and lowers LogP.[1]

Experimental Characterization Protocols

Protocol A: Determination of Tautomeric Ratio via Variable Temperature NMR (VT-NMR)

Context: At room temperature, proton exchange is often too fast for NMR, resulting in averaged signals. To determine the dominant bioactive tautomer, exchange must be slowed.

Reagents:

-

Deuterated solvent: DMSO-d₆ or THF-d₈ (depending on polarity of interest).[1]

-

Target Pyrazole compound (10-20 mg).[1]

Methodology:

-

Preparation: Dissolve the pyrazole in the chosen solvent in a high-quality NMR tube.

-

Cooling: Insert into the NMR probe and lower temperature stepwise to -50°C (223 K).

-

Acquisition: Acquire ¹³C-NMR or ¹⁵N-NMR (if labeled/sensitive enough).[1]

-

Analysis:

-

Look for the splitting of the averaged C3/C5 signal into distinct peaks.

-

Integrate the distinct signals to calculate the equilibrium constant

. -

Self-Validation: If signals remain averaged at -50°C, the energy barrier is extremely low, or the environment is perfectly symmetric.

-

Protocol B: pKa Determination via Cosolvent Potentiometry

Context: Many drug-like pyrazoles are insoluble in pure water.[1] The "Yasuda-Shedlovsky" extrapolation method is required.[1]

Methodology:

-

Titration: Perform potentiometric titrations (using HCl/KOH) in three different ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

-

Calculation: Determine the apparent pKa (

) for each mixture. -

Extrapolation: Plot

vs. the dielectric constant ( -

Intercept: The y-intercept represents the aqueous pKa.[1]

Case Study: Celecoxib and the "Magic Methyl"

Drug: Celecoxib (Celebrex) Target: COX-2 (Cyclooxygenase-2)[1]

Structural Logic: Celecoxib contains a 1,5-diaryl pyrazole core.[1]

-

The Scaffold: The central pyrazole ring serves as a rigid linker orienting the two phenyl rings at the correct vector to fit the COX-2 hydrophobic channel.

-

The Substituent: The -CF₃ group at position 3 is critical.[1]

-

Regiochemistry: The synthesis requires high regioselectivity to ensure the 1,5-diaryl arrangement rather than 1,3. This is often controlled by the steric bulk of the hydrazine and the diketone electrophilicity during the Knorr synthesis.

Workflow: Pyrazole Lead Optimization

The following decision tree outlines the logical flow for optimizing a pyrazole hit.

Figure 2: Strategic decision tree for optimizing pyrazole-based leads.

References

-

Alkorta, I., & Elguero, J. (2020).[1] Basicity of a Series of 150 Pyrazoles: A Theoretical and Experimental Study. Royal Society of Chemistry.[1][3] Link

-

Silva, V. L. M., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Link[1]

-

Foces-Foces, C., et al. (1993).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Kenchappa, R., & Bodke, Y. D. (2020).[1][4] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Link

-

Ansari, A., et al. (2017).[1] Physicochemical Properties and SAR of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Literature review on the biological activity of pyrazole-containing molecules

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Pyrazole-Containing Molecules

Introduction: The Enduring Relevance of the Pyrazole Nucleus

First identified by German scientist Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (C₃H₄N₂)[1][2]. For over a century, this unassuming scaffold has captured the intense interest of medicinal chemists, evolving from a laboratory curiosity into a cornerstone of modern drug design[1][2][3]. Its unique physicochemical properties, including its ability to act as a versatile bioisostere for other aromatic systems and its capacity to engage in a variety of non-covalent interactions, have cemented its status as a "privileged structure" in pharmacology[3][4][5][6].

The pyrazole core is not merely a passive framework; its structural and electronic features actively contribute to the pharmacological profile of a molecule, often enhancing solubility, lipophilicity, and metabolic stability[4]. This has led to the development of a vast library of pyrazole derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2][7][8]. The presence of the pyrazole moiety in numerous FDA-approved drugs—such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil—underscores its profound therapeutic impact[5][6][9][10].

This guide provides an in-depth exploration of the biological activities of pyrazole-containing molecules, intended for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, delve into key structure-activity relationships (SAR), provide validated experimental protocols for assessing biological activity, and examine the future trajectory of pyrazole-based drug discovery.

Section 1: Anticancer Activity

The versatility of the pyrazole scaffold is perhaps most evident in oncology, where its derivatives have been shown to inhibit a multitude of biological pathways essential for tumor growth and survival[11][12].

Mechanisms of Antiproliferative Action

Pyrazole-based agents exert their anticancer effects by targeting various critical components of cell signaling and proliferation machinery.

-

Kinase Inhibition: This is the most prominent mechanism. Many pyrazole derivatives are designed to fit into the ATP-binding pocket of protein kinases, preventing the phosphorylation events that drive malignant cell proliferation. Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a primary target. Pyrazole derivatives can act as potent EGFR inhibitors[13].

-

BRAF V600E: This mutation is a driver in melanoma and other cancers. Specific pyrazole compounds have been developed to inhibit this mutant kinase with high selectivity[14][15].

-

Janus Kinases (JAKs): The JAK-STAT pathway is crucial for myeloproliferation. Ruxolitinib, an approved drug, inhibits JAK1 and JAK2 to treat myelofibrosis[4].

-

-

Tubulin Polymerization Inhibition: By binding to tubulin, certain pyrazole compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[13].

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs regulate the cell cycle. Pyrazole derivatives can inhibit CDKs, halting uncontrolled cell division[13][15].

Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: One well containing 100 µL of broth and inoculum, but no drug.

-

Sterility Control: One well containing 100 µL of broth only.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (growth).

Section 3: Anti-inflammatory and Neuroprotective Activities

Inflammation and oxidative stress are interconnected pathological processes underlying numerous diseases, from arthritis to neurodegeneration. Pyrazole derivatives have shown significant promise in modulating these pathways.

Mechanisms of Action

-

Anti-inflammatory: The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [16][17][18]This prevents the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation. Celecoxib is a classic example of a selective COX-2 inhibitor. [9][18]* Neuroprotective: The neuroprotective effects of pyrazoles are often multifaceted. They can reduce neuroinflammation by inhibiting COX enzymes in the central nervous system. [16]Additionally, many derivatives possess potent antioxidant properties, scavenging reactive oxygen species (ROS) that cause neuronal damage. [17][19][20]Some compounds can also activate protective signaling pathways, such as the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses. [17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Causality: The injection of carrageenan, a phlogistic agent, reliably induces a localized, acute inflammatory response characterized by edema (swelling). By administering the pyrazole compound prior to the carrageenan challenge, we can directly assess its ability to suppress this inflammatory cascade. A statistically significant reduction in paw volume compared to the vehicle-treated control group provides strong evidence of in vivo anti-inflammatory efficacy. The use of a standard drug like Indomethacin serves as a positive control to validate the model's responsiveness.

Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

-

Grouping and Fasting: Divide animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

-

Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg).

-

Group III, IV, etc.: Test Groups (Pyrazole derivatives at various doses).

-

Fast the animals overnight before the experiment with free access to water.

-

-

Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] × 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Section 4: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of a pyrazole derivative is not inherent to the core alone but is profoundly influenced by the nature and position of its substituents. Understanding SAR is critical for the rational design of more potent and selective agents.

General Synthesis Routes

The most common and versatile method for synthesizing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. [1][9]

Key Structure-Activity Relationships

Decades of research have illuminated several key SAR trends for pyrazole derivatives.[12][20][21]

Conclusion and Future Outlook

The pyrazole scaffold represents a triumph of medicinal chemistry, demonstrating how a simple heterocyclic core can be strategically decorated to yield a vast array of potent and selective therapeutic agents. Its journey from a chemical novelty to a privileged structure in FDA-approved drugs is a testament to its versatility. The diverse biological activities—spanning oncology, infectious diseases, inflammation, and neurology—ensure that pyrazole and its derivatives will remain a fertile ground for drug discovery. [1][22] Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

-

Targeted Drug Delivery: Conjugating pyrazole-based drugs to targeting moieties to improve efficacy and reduce off-target toxicity.

-

Overcoming Resistance: Designing novel pyrazole derivatives that can circumvent known resistance mechanisms, particularly in cancer and infectious diseases.

As our understanding of disease pathology deepens, the rational design of new pyrazole-containing molecules, guided by decades of SAR studies and aided by computational chemistry, will continue to yield innovative therapies for the most challenging medical conditions.

References

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

Journal of Pharmaceutical Negative Results. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives. [Link]

-

Faisal, M., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of Pyrazole Derivatives Containing Thiourea Skeleton as Anticancer Agents. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

-

ResearchGate. (2014). Synthesis and biological evaluation of novel pyrazole compounds. [Link]

-

Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

-

NIH. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

-

NIH. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

-

PubMed. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. [Link]

-

NIH. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

-

NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

-

ResearchGate. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Link]

-

ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

-

ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

MDPI. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

-

ACS Omega. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

ResearchGate. (2016). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

CNS & Neurological Disorders - Drug Targets. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Link]

-

SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

-

Taylor & Francis Online. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. [Link]

-

PubMed. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. jchr.org [jchr.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 19. researchgate.net [researchgate.net]

- 20. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide for the Initial Biological Screening of 4-(oxolan-3-yl)-1H-pyrazole

Foreword: The Rationale for Screening a Novel Pyrazole Derivative

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective properties.[3][4][5][6] This functional diversity stems from the pyrazole core's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.

The subject of this guide, 4-(oxolan-3-yl)-1H-pyrazole, incorporates a saturated oxolane (tetrahydrofuran) ring onto this versatile pyrazole scaffold. This substitution is not merely decorative; it introduces chirality, increases the three-dimensional complexity, and adds a potential hydrogen bond acceptor (the ether oxygen), which can significantly influence the molecule's pharmacokinetic profile and target engagement.

This document outlines a rational, tiered strategy for the initial biological characterization of this novel compound. The approach is designed to be efficient and cost-effective, beginning with computational predictions and broad-based safety and activity screens, and culminating in more focused, hypothesis-driven assays. The causality behind each experimental choice is explained to provide a framework for robust, self-validating scientific inquiry.

Section 1: Foundational Profiling - In Silico and Cytotoxicity Assessment (Tier 1)

The first principle of drug discovery is to fail early and fail cheap. Before committing significant resources to extensive wet-lab experiments, a foundational profile of the compound's likely behavior is essential. This tier combines computational prediction with a fundamental assessment of cytotoxicity, which serves as a critical gatekeeping step for any potential therapeutic agent.

In Silico ADME/Tox Prediction

Computational, or in silico, methods provide a rapid, preliminary assessment of a compound's drug-like properties.[7][8] These predictions help anticipate potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox), guiding experimental design and helping to prioritize compounds.[9][10]

Causality: By predicting properties like solubility, permeability, and potential for metabolic breakdown early on, we can identify potential roadblocks to developing an effective drug.[9] For instance, a compound predicted to have very poor solubility might require formulation studies, while one predicted to be a potent inhibitor of a key metabolic enzyme (like a Cytochrome P450) could pose a risk of drug-drug interactions.

Predicted Physicochemical and ADME Properties for 4-(oxolan-3-yl)-1H-pyrazole (Hypothetical Data)

| Property | Predicted Value | Implication / Guideline |

|---|---|---|

| Molecular Weight | ~138 g/mol | Favorable (Lipinski's Rule <500) |

| LogP | ~0.8 | Indicates good aqueous solubility and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | Favorable (Lipinski's Rule ≤5) |

| Hydrogen Bond Acceptors | 3 | Favorable (Lipinski's Rule ≤10) |

| Aqueous Solubility | High | Reduces potential formulation challenges. |

| BBB Permeability | Low to Moderate | May or may not cross the blood-brain barrier; guides therapeutic area focus.[11] |

| CYP2D6 Inhibition | Low Probability | Reduced risk of major drug-drug interactions. |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

In Silico Target Prediction

Ligand-based chemoinformatic tools can compare our novel compound to databases of molecules with known biological activities.[8][12] This "target fishing" approach generates hypotheses about potential protein targets based on structural similarity to known active compounds.[13]

Causality: Given the pyrazole core, it is logical to predict potential activity against targets commonly associated with this scaffold, such as cyclooxygenase (COX) enzymes, kinases, or various microbial enzymes.[14] These predictions are not definitive but are invaluable for designing later-tier, hypothesis-driven assays.

Foundational In Vitro Screening: General Cytotoxicity

A compound's inherent toxicity to mammalian cells is a primary determinant of its therapeutic potential. We employ two distinct assays that measure different aspects of cell death to build a robust and trustworthy safety profile.

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are primarily active in living cells. The reduction of the yellow tetrazolium salt MTT to a purple formazan product serves as a proxy for the number of metabolically active, viable cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-(oxolan-3-yl)-1H-pyrazole (e.g., from 100 µM down to 0.1 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a "vehicle control" (medium with DMSO, if used for solubilization) and a "positive control" for cell death (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in living cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of metabolic activity).

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[16][17] The LDH assay quantitatively measures this released enzyme.[18]

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a parallel plate.

-

Supernatant Collection: After incubation, carefully collect a portion of the culture supernatant from each well.

-

Enzymatic Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains substrates (lactate and NAD⁺) and a tetrazolium salt.[19]

-

Incubation: Incubate at room temperature for 20-30 minutes, protected from light. The released LDH will catalyze a reaction that leads to the formation of a colored formazan product.

-

Readout: Measure the absorbance at ~490 nm using a microplate reader.

-

Analysis: Calculate cytotoxicity as a percentage of the positive control (maximum LDH release) and determine the EC₅₀ (the concentration that causes 50% of maximum LDH release).

Causality of Dual Assays: Using both MTT and LDH assays provides a self-validating system. A compound could inhibit mitochondrial function without immediately lysing the cell, which would show high toxicity in the MTT assay but low toxicity in the LDH assay. Conversely, a compound that rapidly disrupts the cell membrane would be flagged by the LDH assay. Concordant results from both assays increase confidence in the cytotoxicity profile.

Section 2: Broad-Spectrum Activity Profiling (Tier 2)

With a baseline safety profile established, the next logical step is to screen for broad biological activity. The known pharmacology of the pyrazole scaffold strongly suggests prioritizing antimicrobial and anticancer screens.[3][6][20]

Antimicrobial Activity Screening

Causality: The prevalence of antimicrobial activity among pyrazole derivatives makes this a high-yield area for initial investigation.[4][5]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22][23] The broth microdilution method is a standardized, quantitative technique for determining MIC values.[24]

Step-by-Step Methodology:

-

Panel Selection: Select a representative panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

-

Compound Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of 4-(oxolan-3-yl)-1H-pyrazole in appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). Concentrations might range from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism, adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the plate. Include a "sterility control" (broth only) and a "growth control" (broth + inoculum, no compound).

-

Incubation: Incubate the plates at the optimal temperature for each microbe (e.g., 35-37°C) for 18-24 hours.

-

Readout: Visually inspect the plates for turbidity. The MIC is the lowest concentration well with no visible growth.[25]

-

Data Presentation: Summarize the results in a clear table.

Hypothetical MIC Data for 4-(oxolan-3-yl)-1H-pyrazole

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 64 |

Anticancer Proliferation Screening

Causality: Many pyrazole-containing compounds have demonstrated potent anticancer activity by interfering with cell proliferation and survival pathways.[4][26][27] The cytotoxicity assays from Tier 1 can be adapted for this purpose by using a panel of cancer cell lines.

Principle: This protocol is a direct application of the MTT assay (Protocol 1.3.1), but instead of a non-cancerous cell line, a panel of well-characterized cancer cell lines is used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Methodology: The protocol is identical to the MTT assay described in 1.3.1, but performed across multiple cancer cell lines in parallel. The resulting IC₅₀ values indicate the compound's potency against each cancer type.

Section 3: Integrated Data Analysis and Decision-Making

The data from the initial tiers must be synthesized to make a logical, evidence-based decision on the future of the compound. The goal is to identify a "hit"—a compound with promising biological activity at a concentration significantly lower than that which causes general cytotoxicity.

Logical Flow of Initial Screening and Decision Points

Caption: Tiered screening workflow for 4-(oxolan-3-yl)-1H-pyrazole.

Interpretation:

-

A Promising "Hit": A compound is considered a strong hit if it shows potent activity in a Tier 2 assay (e.g., MIC of 16 µg/mL) at a concentration well below its general cytotoxicity IC₅₀. This suggests a specific biological effect rather than non-specific toxicity.

-

A "Problematic" Hit: A compound that shows activity but has a narrow window between its effective concentration and its toxic concentration (e.g., MIC of 8 µg/mL, Cytotoxicity IC₅₀ of 12 µg/mL) may be a candidate for medicinal chemistry efforts to improve its therapeutic index.

-

A "Non-Starter": A compound that is either highly cytotoxic in Tier 1 or shows no meaningful activity in Tier 2 is typically deprioritized.

Conclusion and Path Forward

This in-depth guide provides a robust, logical, and self-validating framework for the initial biological screening of 4-(oxolan-3-yl)-1H-pyrazole. By integrating in silico predictions with a tiered series of in vitro assays, researchers can efficiently characterize the compound's foundational safety and activity profile. The results of this initial cascade are not an end but a beginning, providing the critical data needed to decide whether to advance the compound into more complex, hypothesis-driven studies (Tier 3), such as specific enzyme inhibition assays, mechanism of action studies, or initial in vivo models.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- ResearchGate. (2024).

-

ResearchGate. (2020). New Synthesized Derivatives from N-Substituted-4-Oxo-[3] Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells.

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

PMC - NIH. (2015). Current status of pyrazole and its biological activities. [Link]

-

PMC - NIH. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

PMC - NIH. (2017). Screening and identification of novel biologically active natural compounds. [Link]

-

MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

-

Taylor & Francis Online. (2004). ADME-Tox in drug discovery: integration of experimental and computational technologies. [Link]

-

PMC - NIH. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

-

NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

PubMed. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. [Link]

-

Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

ResearchGate. (2017). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

IJCPS. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

-

Idexx. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

-

PMC - PubMed Central. (2018). Computational/in silico methods in drug target and lead prediction. [Link]

-

MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

-

Bio-protocol. (2021). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. [Link]

-

PMC - NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

-

Springer. (2017). In Silico Target Prediction for Small Molecules. [Link]

-

RJPBCS. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

-

Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

-

ResearchGate. (2021). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pjoes.com [pjoes.com]

- 7. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. vectorb2b.com [vectorb2b.com]

- 11. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier [mdpi.com]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]

- 20. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. emerypharma.com [emerypharma.com]

- 23. researchgate.net [researchgate.net]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. idexx.com [idexx.com]

- 26. researchgate.net [researchgate.net]

- 27. rjpbcs.com [rjpbcs.com]

Methodological & Application

Protocol for the synthesis of 4-(oxolan-3-yl)-1H-pyrazole in a lab setting

This Application Note provides a robust, field-validated protocol for the synthesis of 4-(oxolan-3-yl)-1H-pyrazole (also known as 4-(tetrahydrofuran-3-yl)-1H-pyrazole).

Given the challenges associated with direct

Part 1: Synthetic Strategy & Pathway

Rationale:

Direct coupling of 4-bromopyrazole with oxolan-3-yl boronates is often plagued by slow transmetallation and

Reaction Scheme:

Part 2: Experimental Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(furan-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Reagents & Stoichiometry:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 4-Bromo-1-(THP)-pyrazole | 1.0 | 231.09 | Substrate |

| Furan-3-boronic acid | 1.2 | 111.89 | Coupling Partner |

| Pd(dppf)Cl₂ · DCM | 0.05 | 816.64 | Catalyst |

| Na₂CO₂ (2M aq.) | 3.0 | 105.99 | Base |

| 1,4-Dioxane | - | - | Solvent (0.2 M) |

Procedure:

-

Setup: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, charge the 4-bromo-1-(THP)-pyrazole (1.0 equiv) and furan-3-boronic acid (1.2 equiv).

-

Solvent Addition: Add 1,4-dioxane (degassed) to achieve a concentration of ~0.2 M relative to the bromide.

-

Base Addition: Add 2M aqueous Na₂CO₃ (3.0 equiv). Sparge the biphasic mixture with argon for 10 minutes to remove dissolved oxygen.

-

Catalyst: Add Pd(dppf)Cl₂ · DCM (5 mol%). Note: Pd(PPh₃)₄ is a viable alternative but Pd(dppf)Cl₂ is often more robust for heteroaryl couplings.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 10-30% EtOAc in Hexanes.

-

Target Yield: 85-95%.

-

Stage 2: Catalytic Hydrogenation

Objective: Reduction of the furan ring to the oxolane (tetrahydrofuran) ring.

Critical Mechanism: The pyrazole ring is significantly more aromatic (resonance energy ~100 kJ/mol) than the furan ring (~66 kJ/mol). Under mild hydrogenation conditions, the furan is selectively reduced to the tetrahydrofuran without affecting the pyrazole.

Procedure:

-

Setup: Dissolve the intermediate from Stage 1 in Methanol (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass). Example: For 1g substrate, use 100mg Pd/C.

-

Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12–16 hours.

-

High Pressure Option: If reaction is sluggish, use a Parr shaker at 40 psi (3 bar).

-

-

Monitoring: Monitor by 1H NMR rather than TLC, as the Rf change may be subtle. Look for the disappearance of furan peaks (δ 6.5–7.5 region) and appearance of oxolane multiplets (δ 1.8–4.0).

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH. Concentrate the filtrate to yield the crude protected oxolanyl-pyrazole.

Stage 3: Deprotection (THP Removal)

Objective: Isolation of the free 1H-pyrazole.

Procedure:

-

Reaction: Dissolve the crude Stage 2 product in DCM/TFA (4:1) or treat with 4M HCl in Dioxane . Stir at room temperature for 2 hours.

-

Workup: Carefully neutralize with saturated NaHCO₃ solution (evolution of CO₂). Extract with DCM (or EtOAc/IPA 9:1 if the product is very polar).

-

Final Purification: Recrystallization from EtOAc/Heptane or flash chromatography (DCM/MeOH 95:5).

Part 3: Analytical Data & QC

Expected 1H NMR Characteristics (DMSO-d6):

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Pyrazole | 12.60 | br s | 1H | NH (1-position) |

| Pyrazole | 7.60 - 7.80 | s (2 signals) | 2H | C3-H , C5-H |

| Oxolane | 3.85 - 3.95 | m | 2H | Oxolane C2-H |

| Oxolane | 3.65 - 3.75 | m | 2H | Oxolane C5-H |

| Oxolane | 3.20 - 3.35 | m | 1H | Oxolane C3-H (Methine) |

| Oxolane | 2.05 - 2.20 | m | 1H | Oxolane C4-H a |

| Oxolane | 1.80 - 1.95 | m | 1H | Oxolane C4-H b |

Note: The pyrazole protons may appear as a broad singlet or two distinct singlets depending on tautomeric exchange rates in the solvent used.

Part 4: Safety & Handling

-

Palladium Catalysts: Pd/C is pyrophoric when dry. Always keep wet with solvent (water or methanol) before adding to the reaction. Filter under inert atmosphere or keep the filter cake wet during disposal.

-

Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and the setup is free of leaks.

-

Boronic Acids: Generally low toxicity but should be handled with gloves and dust masks.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Bernhardt, J. T. (2017). "Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 82(2), 1234–1245. (For alternative direct coupling strategies). [Link]

- Lipshutz, B. H., et al. (2011). "Selective reductions of furan derivatives." Tetrahedron, 67(6), 1025-1034.

Sources

Topic: In Vitro Assay Development for Testing 4-(oxolan-3-yl)-1H-pyrazole

An Application Note and Protocol Guide from the Senior Applications Desk

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and validated in vitro assays for a novel pyrazole derivative, 4-(oxolan-3-yl)-1H-pyrazole. We move beyond a simple recitation of steps to explain the underlying scientific rationale for assay selection, development, and validation, ensuring that the generated data is both reliable and insightful. This guide follows a logical drug discovery cascade, from initial broad-based cellular screening to specific, target-based biochemical assays, providing detailed protocols and data interpretation guidelines.[3]

Introduction: The Pyrazole Scaffold and the Challenge of a Novel Chemical Entity (NCE)

Pyrazoles are five-membered heterocyclic rings that are of significant interest to medicinal chemists due to their diverse pharmacological potential.[4] Their structural versatility allows for modification at multiple positions, leading to compounds that can interact with a wide range of biological targets, from enzymes like kinases to cell surface receptors and ion channels.[2][5]

When presented with an NCE such as 4-(oxolan-3-yl)-1H-pyrazole, the primary challenge is the absence of a known biological target. Therefore, the initial assay strategy must be designed to cast a wide net, identifying any potential biological activity before narrowing the focus to elucidate the specific mechanism of action (MoA). This application note outlines a systematic, funnel-based approach to this process.

The Assay Development and Screening Funnel

A successful screening campaign for an NCE follows a logical progression from high-throughput primary screens to more complex secondary and mechanistic assays. This strategy efficiently filters compounds and focuses resources on the most promising candidates. The causality behind this funnel approach is resource management and data quality; initial assays are broad, fast, and cost-effective, while later assays are more complex and information-rich, reserved for confirmed "hits."

Caption: The In Vitro Assay Development Funnel for a Novel Compound.

Phase 1 Protocol: Primary Cell-Based Viability Screening

The logical first step for an NCE is to determine if it has any effect on cell health.[6] A cell viability assay serves as an excellent primary screen because it is target-agnostic and can detect cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[7][8] We will use the resazurin reduction assay, a robust, sensitive, and cost-effective method.[7]

Principle of the Resazurin Assay

Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of living cells. A decrease in signal in the presence of the test compound indicates a loss of cell viability.

Detailed Protocol: Resazurin Cell Viability Assay

A. Materials & Reagents

-

Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer) or a standard immortalized line (e.g., HEK293).[9]

-

Culture Medium: Appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: 4-(oxolan-3-yl)-1H-pyrazole, dissolved in DMSO to create a 10 mM stock.

-

Positive Control: Doxorubicin or Staurosporine (known cytotoxic agents).

-

Reagents: Resazurin sodium salt, Phosphate Buffered Saline (PBS), Trypsin-EDTA.

-

Equipment: 96-well clear-bottom black plates, multichannel pipette, fluorescence plate reader (Ex/Em: ~560/590 nm).

B. Experimental Procedure

-

Cell Seeding:

-

Harvest and count cells. Determine the optimal seeding density through a preliminary growth curve experiment.

-

Seed 5,000 cells (example) in 100 µL of medium per well in a 96-well plate.

-

Leave wells on the plate edge filled with 100 µL sterile PBS to minimize evaporation (edge effect).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of 4-(oxolan-3-yl)-1H-pyrazole in culture medium. A common starting range is from 100 µM down to 1 nM.

-

Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Carefully remove the old medium and add 100 µL of the medium containing the test compound, positive control, or vehicle control (medium with 0.5% DMSO).

-

Incubate for 48 or 72 hours.

-

-

Resazurin Addition & Measurement:

-

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).

-

C. Data Analysis

-

Subtract the average fluorescence of "media only" (blank) wells from all other wells.

-

Normalize the data by expressing it as a percentage of the vehicle control: % Viability = (Signal_Compound / Signal_Vehicle) * 100

-

Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Phase 2 Protocols: Target-Specific Secondary Assays

If the primary screen reveals significant activity (e.g., an IC₅₀ < 10 µM), the next step is to identify the specific molecular target. Based on the broad activities of pyrazole derivatives, we hypothesize three plausible target classes and provide protocols for robust, high-throughput secondary assays.[1]

Scenario A: The Compound is a Kinase Inhibitor

4.1. Rationale and Technology Choice Kinases are a major class of enzymes targeted in oncology and inflammation. Homogeneous Time-Resolved Fluorescence (HTRF®) is a superior technology for this purpose. It is a no-wash assay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes background fluorescence and increases sensitivity.[10][11][12]

4.2. HTRF Assay Principle In a competitive binding format, a biotinylated tracer ligand (which binds to the kinase) and the test compound compete for binding to a GST-tagged kinase. A Europium cryptate-labeled anti-GST antibody (donor) and an XL665-labeled streptavidin (acceptor) are used. When the tracer binds the kinase, the donor and acceptor are brought into proximity, generating a high FRET signal. The test compound displaces the tracer, disrupting FRET and causing a signal decrease.[13][14]

Caption: Principle of a competitive HTRF biochemical assay for a kinase target.

4.3. Detailed Protocol: HTRF Kinase Assay

-

Reagents: HTRF-compatible buffer, recombinant GST-tagged kinase, biotinylated tracer ligand, anti-GST-Eu(K) antibody, Streptavidin-XL665, 384-well low-volume white plate.

-

Procedure:

-

Add 2 µL of test compound serial dilutions (in assay buffer + 1% DMSO) to the plate.

-

Add 4 µL of the donor solution (Kinase + anti-GST-Eu(K) antibody).

-

Add 4 µL of the acceptor solution (Biotin-tracer + SA-XL665).

-

Seal the plate, centrifuge briefly, and incubate for 2 hours at room temperature, protected from light.

-

-

Detection: Read on an HTRF-certified plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio: (Signal_665nm / Signal_620nm) * 10,000. Plot the ratio against compound concentration to determine the IC₅₀.

Scenario B: The Compound Interacts with a GPCR

4.1. Rationale and Technology Choice G-protein coupled receptors (GPCRs) are a vast family of membrane receptors targeted by a large fraction of modern drugs.[15][16] Fluorescence Polarization (FP) is an excellent method for studying ligand-receptor binding in solution.[17] It is homogeneous and can be readily adapted for high-throughput screening.

4.2. FP Assay Principle The assay measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein (the GPCR).[18] A small, rapidly tumbling tracer has a low polarization value. When bound to the large, slow-tumbling receptor, its rotation is constrained, resulting in a high polarization value. A test compound that competes for the same binding site will displace the tracer, causing the polarization to decrease.[19]

4.3. Detailed Protocol: FP Competitive Binding Assay

-

Reagents: FP assay buffer, purified soluble GPCR or membrane preparations, fluorescently-labeled tracer ligand, 384-well non-binding black plates.

-

Procedure:

-

Add 5 µL of test compound serial dilutions to the plate.

-

Add 10 µL of the GPCR at a concentration determined by a prior saturation binding experiment (typically the Kd).

-

Add 5 µL of the fluorescent tracer at a low nanomolar concentration.

-

Seal, centrifuge, and incubate for 1-3 hours at room temperature.

-

-

Detection: Read on a plate reader equipped with polarizing filters for the tracer's specific excitation and emission wavelengths.

-

Data Analysis: The output is typically in millipolarization (mP) units. Plot the mP value against compound concentration to calculate the IC₅₀. A good FP assay should have a window (difference between bound and free tracer) of at least 100 mP.[20]

Assay Validation and Self-Validating Systems

For any protocol to be trustworthy, it must be validated. This involves calculating key performance metrics to ensure the assay is robust, reproducible, and suitable for screening.[21]

5.1. Key Validation Parameters

-

Z'-factor (Z'): A measure of assay quality, combining signal window and data variation. An assay with Z' > 0.5 is considered excellent for screening. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (where max = high signal control, min = low signal control)

-

Signal-to-Background (S/B): The ratio of the mean maximal signal to the mean minimal signal. A higher S/B is generally better.

-

IC₅₀/EC₅₀ Reproducibility: The potency value should be consistent across multiple independent experiments.

-

DMSO Tolerance: The assay performance should not be affected by the final concentration of the DMSO solvent used to dissolve the compound.

5.2. Example Assay Validation Data Summary

| Parameter | HTRF Kinase Assay | FP GPCR Assay | Acceptance Criteria |

| Z'-factor | 0.82 | 0.75 | > 0.5 |

| Signal-to-Background | 12.5 | 2.8 | > 2 (FP), > 5 (HTRF) |

| IC₅₀ (Compound X) | 150 nM (± 25 nM) | 450 nM (± 60 nM) | CV < 30% |

| DMSO Tolerance | Up to 1% | Up to 1% | Z' > 0.5 at final %DMSO |

Phase 3: Elucidating the Mechanism of Action (MoA)

Once a compound is confirmed as a potent and selective "hit" in a secondary assay, further studies are required to understand how it interacts with its target. This is crucial for lead optimization.[3][22]

6.1. Rationale and Experimental Choices For an enzyme inhibitor, the key question is whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, or uncompetitive.[23] This is determined by performing enzyme kinetics experiments where both the substrate and inhibitor concentrations are varied.[24] For a receptor binder, one might investigate binding kinetics (k_on/k_off rates) using techniques like Surface Plasmon Resonance (SPR).

6.2. MoA Study Decision Workflow

Caption: Decision workflow for post-hit Mechanism of Action (MoA) studies.

Conclusion

This application note provides a strategic framework and detailed protocols for the initial in vitro characterization of 4-(oxolan-3-yl)-1H-pyrazole. By following a logical funnel from broad cellular screening to specific, validated, target-based assays, researchers can efficiently determine the biological activity of this novel compound. The emphasis on understanding the causality behind assay choice and the implementation of self-validating systems ensures the generation of high-quality, reliable data, which is the cornerstone of any successful drug discovery program.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

-

Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

-

Gee, K. R., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. Available at: [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Available at: [Link]

-

Lee, H. A., et al. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

-

Bansal, Y., & Silakari, O. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences. Available at: [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

-

Rampersad, S. N. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available at: [Link]

-

BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]

-

BMG Labtech. (2020). HTRF technology on Microplate Readers. BMG Labtech. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

Pugsley, M. K., et al. (2018). The in vitro ion channel testing procedures used. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2026). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

-

Jayakumar, S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. SSRN. Available at: [Link]

-

Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

-

Nde, C. N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Laskar, A. A. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. Available at: [Link]

-

Charles River Laboratories. (n.d.). Small Molecule Drug Discovery. Charles River Laboratories. Available at: [Link]

-

ResearchGate. (2020). New Synthesized Derivatives from N-Substituted-4-Oxo-[1] Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells. ResearchGate. Available at: [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Available at: [Link]

-

Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. Available at: [Link]

-

Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Available at: [Link]

-

Oxford Mastering Biology. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. Available at: [Link]

-

Revvity. (2024). Step up your research with AlphaLISA immunoassays. YouTube. Available at: [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

-

ResearchGate. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]

-

Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Tanso Biosciences. Available at: [Link]

-

LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. Available at: [Link]

-

Jiang, J., et al. (2021). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]

-

BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. Available at: [Link]

-

MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

-

Jin, H., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 4. pjoes.com [pjoes.com]

- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 13. revvity.com [revvity.com]

- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tansobio.com [tansobio.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of a 4-(oxolan-3-yl)-1H-pyrazole Derivative Library

Introduction & Scientific Rationale

The Chemical Scaffold: Why 4-(oxolan-3-yl)-1H-pyrazole?

The 1H-pyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket [1]. However, planar aromatic systems often suffer from poor solubility and metabolic liability.

The incorporation of a 4-(oxolan-3-yl) group (also known as tetrahydrofuran-3-yl) introduces three-dimensionality (

The Assay Principle: TR-FRET

For this library, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1][2][3] Unlike standard intensity-based fluorescence, TR-FRET employs a long-lifetime lanthanide donor (Europium or Terbium). This allows measurement after a time delay (typically 50–100 µs), eliminating short-lived background autofluorescence common in organic small-molecule libraries [3].

Mechanism:

-

Kinase Reaction: The kinase phosphorylates a substrate peptide.

-

Detection: A Europium-labeled antibody binds the phosphorylated residue. An acceptor-labeled reagent (e.g., APC-labeled anti-tag or streptavidin) binds the substrate.

-

FRET Event: Proximity induces energy transfer.[4] The ratio of Acceptor/Donor emission (665 nm / 615 nm) quantifies activity.

Experimental Workflow Visualization

The following diagram outlines the critical path from library management to hit validation.

Figure 1: End-to-end HTS workflow for the pyrazole derivative library. Acoustic dispensing is used to minimize DMSO carryover.

Materials & Equipment

| Component | Specification | Purpose |

| Library | 4-(oxolan-3-yl)-1H-pyrazole analogs | Target compounds (10 mM DMSO stock). |